molecular formula C16H19N5O4 B5643548 methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate

methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate

Cat. No.: B5643548
M. Wt: 345.35 g/mol
InChI Key: QLQQMQTYSDACOH-UHFFFAOYSA-N
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Description

Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate is a complex organic compound with the molecular formula C16H19N5O4 It is characterized by the presence of a benzoate ester linked to a triazine ring, which is further substituted with an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate typically involves multiple steps. One common method includes the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . This reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C). The resulting intermediate is then reacted with 4-aminobenzoic acid methyl ester under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields . This method employs a multimode reactor, which allows for efficient heating and mixing of the reactants. The use of preparative high-performance liquid chromatography (HPLC) is also common for the purification of the final product .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazine ring and a morpholine ring in the same molecule allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-23-14(22)11-2-4-12(5-3-11)25-10-13-18-15(17)20-16(19-13)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQMQTYSDACOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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